tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C13H15IN2O3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives .
Scientific Research Applications
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.
tert-Butyl 3-iodo-7-hydroxy-1H-indazole-1-carboxylate:
Biological Activity
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is an indazole derivative with significant potential in pharmaceutical applications due to its diverse biological activities. Its molecular formula is C₁₃H₁₅IN₂O₃, and it has a molecular weight of 374.17 g/mol. This compound exhibits unique properties attributed to its functional groups, including a tert-butyl group, an iodine atom at the 3-position, and a methoxy group at the 7-position of the indazole ring. These features contribute to its reactivity and potential for further derivatization, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Starting Materials : Use of 3-iodo-7-methoxy-1H-indazole as a precursor.
- Reagents : Di-tert-butyl dicarbonate (Boc2O), triethylamine, and N,N-dimethylaminopyridine (DMAP) in acetonitrile.
- Conditions : Reactions are generally carried out at room temperature for several hours.
- Purification : The product is extracted with ethyl acetate and purified through standard techniques.
Biological Activities
The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies have evaluated its inhibitory effects against several human cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
K562 (CML) | 5.15 | Induces apoptosis via Bcl2 inhibition |
A549 (Lung) | Not specified | Cell cycle arrest |
PC-3 (Prostate) | Not specified | Potentially targets p53 pathway |
Hep-G2 (Liver) | Not specified | Cytotoxic effects on cancer cells |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing lower toxicity towards normal cells, as indicated by higher IC50 values in non-cancerous HEK-293 cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substituents on the indazole ring significantly influence biological activity. The presence of iodine and methoxy groups at specific positions enhances the compound's ability to interact with biological targets, such as kinases involved in cancer progression.
Case Studies
A notable case study involved the evaluation of similar indazole derivatives that demonstrated potent inhibitory effects against various kinases:
Properties
IUPAC Name |
tert-butyl 3-iodo-7-methoxyindazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-8(11(14)15-16)6-5-7-9(10)18-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJZJGMJVPARQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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